benzyl (2S)-2-amino-3-methylbutanoate benzyl (2S)-2-amino-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.: 21760-98-5
VCID: VC20766994
InChI: InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1
SMILES: CC(C)C(C(=O)OCC1=CC=CC=C1)N
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

benzyl (2S)-2-amino-3-methylbutanoate

CAS No.: 21760-98-5

Cat. No.: VC20766994

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

benzyl (2S)-2-amino-3-methylbutanoate - 21760-98-5

Specification

CAS No. 21760-98-5
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name benzyl (2S)-2-amino-3-methylbutanoate
Standard InChI InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1
Standard InChI Key YIRBOOICRQFSOK-NSHDSACASA-N
Isomeric SMILES CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N
SMILES CC(C)C(C(=O)OCC1=CC=CC=C1)N
Canonical SMILES CC(C)C(C(=O)OCC1=CC=CC=C1)N

Introduction

Molecular Formula and Weight

  • Molecular Formula: C12_{12}
    H17_{17}
    NO2_2

  • Molecular Weight: 207.27 g/mol

Structural Representation

The compound features a benzyl group attached to the amino acid valine, specifically at the 2-position of the side chain. The stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of atoms around the chiral center.

Synthesis Methods

The synthesis of benzyl (2S)-2-amino-3-methylbutanoate can be achieved through several methods, commonly involving the esterification of valine with benzyl alcohol. Below is a general procedure:

General Procedure

  • Reagents:

    • Valine or its derivatives

    • Benzyl alcohol

    • Coupling agents (e.g., dicyclohexylcarbodiimide)

    • Solvents (e.g., tetrahydrofuran)

  • Reaction Conditions:

    • Conducted under an inert atmosphere.

    • Temperature maintained between 0 °C and room temperature.

    • Stirring for several hours to ensure complete reaction.

  • Yield: Typically yields around 87%, depending on the specific conditions used.

Biological Activity and Applications

Benzyl (2S)-2-amino-3-methylbutanoate exhibits several biological activities, making it a compound of interest in medicinal chemistry.

Potential Applications

  • Pharmaceuticals: Investigated for its role as a prodrug or as part of drug formulations due to its ability to enhance solubility and bioavailability.

  • Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules, particularly in peptide synthesis.

Mechanism of Action

While the precise mechanism of action remains under investigation, it is hypothesized that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Safety and Handling

Benzyl (2S)-2-amino-3-methylbutanoate should be handled with care, following standard safety protocols for chemical handling:

  • Use personal protective equipment (PPE) such as gloves and goggles.

  • Work in a well-ventilated area or fume hood.

  • Dispose of waste according to local regulations.

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